molecular formula C14H17ClN2O4 B5250270 N'-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide

N'-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide

Cat. No.: B5250270
M. Wt: 312.75 g/mol
InChI Key: BLJWDOXVPYZWBN-UHFFFAOYSA-N
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Description

N’-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and an oxolane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide typically involves the reaction of 4-chloro-2-methylphenoxyacetic acid with oxolane-2-carbohydrazide under specific conditions. The process begins with the formation of an intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in this synthesis include acetic anhydride, hydrazine hydrate, and various solvents such as ethanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
  • N’-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide
  • N’-[2-(4-chloro-2-methylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide

Uniqueness

N’-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide is unique due to its specific structural features, such as the presence of an oxolane ring and a chloro-substituted phenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[2-(4-chloro-2-methylphenoxy)acetyl]oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-9-7-10(15)4-5-11(9)21-8-13(18)16-17-14(19)12-3-2-6-20-12/h4-5,7,12H,2-3,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJWDOXVPYZWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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